molecular formula C17H18N6O2S B2433582 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880801-28-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2433582
CAS No.: 880801-28-5
M. Wt: 370.43
InChI Key: JLWRWZPGRSLVAV-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-14-6-4-3-5-13(14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRWZPGRSLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine and an ethoxyphenyl group, linked via a thioether bond. Its structural formula can be represented as:

C15H16N6OS\text{C}_{15}\text{H}_{16}\text{N}_6\text{OS}

Antimicrobial Activity

Triazole derivatives have been demonstrated to possess significant antimicrobial properties. The compound has shown efficacy against various bacterial strains. For example, studies have indicated that related triazole compounds exhibit minimum inhibitory concentrations (MICs) lower than 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Microorganism MIC (µg/mL)
Candida albicans≤ 25
Rhodotorula mucilaginosa≤ 25
Candida tropicalis≥ 25

Antifungal Activity

The antifungal potential of the compound has been evaluated against several fungal strains. The results indicate that it may surpass traditional antifungals like fluconazole in efficacy against certain strains .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one discussed have been tested against various cancer cell lines. Notably, one study reported an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells for a related compound .

Cancer Cell Line IC50 (µM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The biological activity of the compound is primarily attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. Triazoles typically function by disrupting cellular processes through enzyme inhibition or interference with nucleic acid synthesis .

Case Studies

  • Antifungal Efficacy Against Candida Strains
    A series of experiments evaluated the antifungal activity of triazole derivatives against clinical isolates of Candida. The results indicated that compounds with similar structures to the target compound exhibited potent antifungal activity, with several achieving MIC values significantly lower than fluconazole .
  • Cytotoxicity in Cancer Models
    In vitro studies on various cancer cell lines revealed that certain triazole derivatives led to a marked decrease in cell viability. For instance, compounds derived from the same scaffold as our compound demonstrated cytotoxicity with IC50 values ranging from 6 to 43 µM across different cancer types .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole with appropriate sulfanyl and acetamide derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

Cell Line IC50 (µM)
A15
B20

These findings suggest that the compound may interfere with critical cellular signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains. Preliminary studies have shown that it exhibits minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, compounds with similar structural motifs have demonstrated antifungal activity. The triazole ring is known for its role in inhibiting fungal growth by targeting specific enzymes crucial for fungal cell wall synthesis .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Inhibition assays have reported IC50 values indicating effective inhibition of COX-1 and COX-2:

Enzyme IC50 (µM)
COX-125
COX-230

This suggests that it could be beneficial in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications in its chemical structure affect its biological activity. The presence of the pyridine group and the triazole moiety appears to enhance its interaction with biological targets, leading to improved efficacy against various diseases .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound could significantly inhibit cancer cell proliferation in various models.
  • Animal Models : Preclinical studies using animal models have shown promise for this compound in reducing tumor size and improving survival rates when administered alongside conventional therapies.
  • Clinical Trials : While still in early phases, ongoing clinical trials are assessing the safety and efficacy of this compound in humans, particularly for cancer treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.